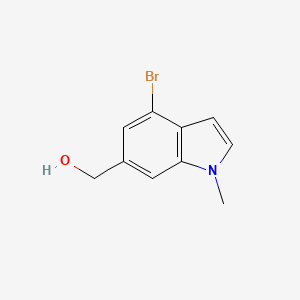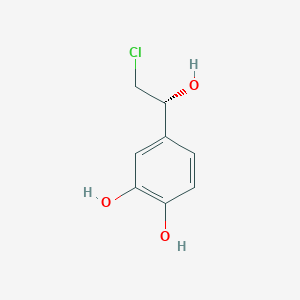![molecular formula C13H29NO2Si B13929334 [2-(Tert-butyl-dimethylsilanyloxy)-ethyl]-(tetrahydro-pyran-4-yl)-amine](/img/structure/B13929334.png)
[2-(Tert-butyl-dimethylsilanyloxy)-ethyl]-(tetrahydro-pyran-4-yl)-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]tetrahydro-2H-pyran-4-amine is a chemical compound with the molecular formula C10H25NO2Si. It is characterized by the presence of a tetrahydropyran ring, an amine group, and a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is often used in organic synthesis, particularly in the protection of hydroxyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]tetrahydro-2H-pyran-4-amine typically involves the following steps:
Protection of Hydroxyl Group: The hydroxyl group of the starting material is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine.
Formation of Tetrahydropyran Ring: The protected intermediate is then subjected to cyclization to form the tetrahydropyran ring. This step may involve the use of acid catalysts such as p-toluenesulfonic acid (PTSA) or Lewis acids like boron trifluoride etherate (BF3·OEt2).
Introduction of Amine Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]tetrahydro-2H-pyran-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, acetic acid (AcOH) as solvent.
Reduction: LiAlH4, NaBH4, tetrahydrofuran (THF) as solvent.
Substitution: Ammonia, primary amines, halides, alkoxides, solvents like dichloromethane (DCM) or ethanol (EtOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]tetrahydro-2H-pyran-4-amine has several scientific research applications:
Chemistry: Used as a protecting group for hydroxyl functionalities in complex organic synthesis.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and therapeutic agents.
Industry: Applied in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of N-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]tetrahydro-2H-pyran-4-amine involves the protection of hydroxyl groups through the formation of a stable silyl ether linkage. This protects the hydroxyl group from unwanted reactions during subsequent synthetic steps. The molecular targets and pathways involved are primarily related to its role as a protecting group in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[2-(tert-Butyldimethylsilyloxy)ethoxy]ethanamine
- N-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]-2-fluoro-4-nitro-benzenamine
Uniqueness
N-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]tetrahydro-2H-pyran-4-amine is unique due to its combination of a tetrahydropyran ring and a TBDMS protecting group. This combination provides enhanced stability and selectivity in protecting hydroxyl groups compared to other similar compounds.
Eigenschaften
Molekularformel |
C13H29NO2Si |
|---|---|
Molekulargewicht |
259.46 g/mol |
IUPAC-Name |
N-[2-[tert-butyl(dimethyl)silyl]oxyethyl]oxan-4-amine |
InChI |
InChI=1S/C13H29NO2Si/c1-13(2,3)17(4,5)16-11-8-14-12-6-9-15-10-7-12/h12,14H,6-11H2,1-5H3 |
InChI-Schlüssel |
JEUXCBJSOKGXOB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCCNC1CCOCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


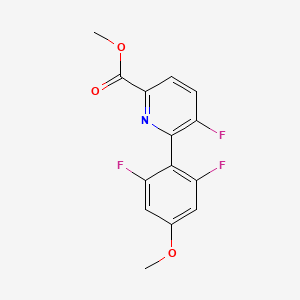

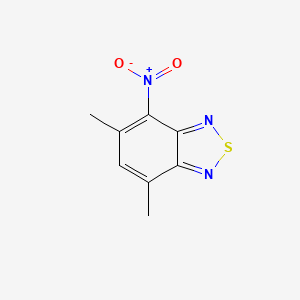
![tert-butyl N-[N'-(3-aminopropyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate](/img/structure/B13929292.png)
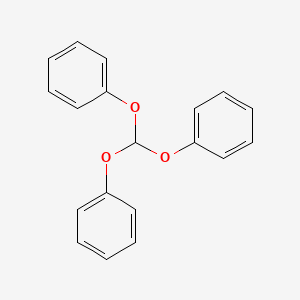
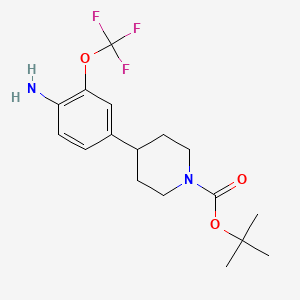
![6-Bromo-7-fluoro-3-iodo-1-{[2-(trimethylsilyl)ethoxy]methyl}indazole](/img/structure/B13929298.png)
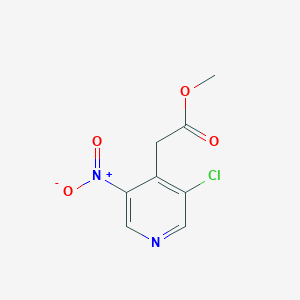
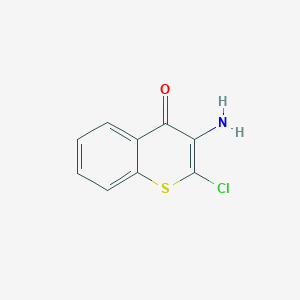

![4-Chloro-5-methoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13929314.png)
